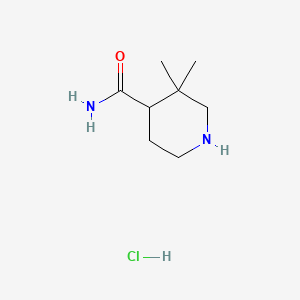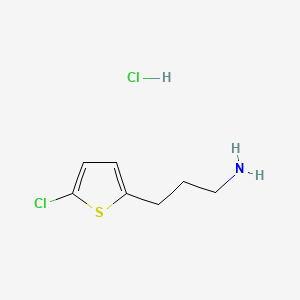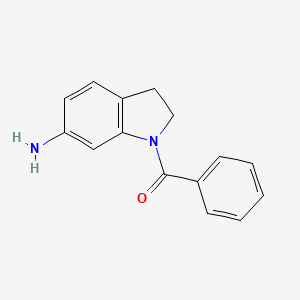
1-benzoyl-2,3-dihydro-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-2,3-dihydro-1H-indol-6-amine: is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-benzoyl-2,3-dihydro-1H-indol-6-amine can be synthesized through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, oxidation, and other processes tailored to specific industrial requirements .
Analyse Des Réactions Chimiques
Types of Reactions: 1-benzoyl-2,3-dihydro-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using reagents like manganese dioxide in carbon tetrachloride.
Reduction: Reduction of the carbonyl group to form alcohols or amines.
Substitution: Electrophilic substitution reactions due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, carbon tetrachloride.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like halogens, sulfonyl chlorides.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or sulfonated derivatives
Applications De Recherche Scientifique
1-benzoyl-2,3-dihydro-1H-indol-6-amine has diverse scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-benzoyl-2,3-dihydro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Indole: The parent compound with a similar structure but lacking the benzoyl and amino groups.
1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine: Another indole derivative with different substituents.
Uniqueness: 1-benzoyl-2,3-dihydro-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H14N2O |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(6-amino-2,3-dihydroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H14N2O/c16-13-7-6-11-8-9-17(14(11)10-13)15(18)12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 |
Clé InChI |
ZEAAUHWIHMGPTC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


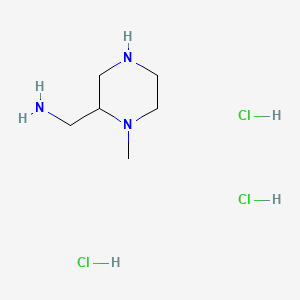
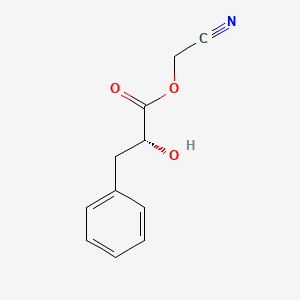
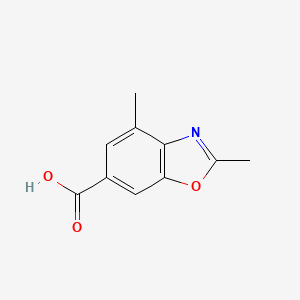

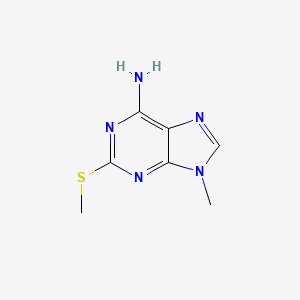
![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride](/img/structure/B13467922.png)
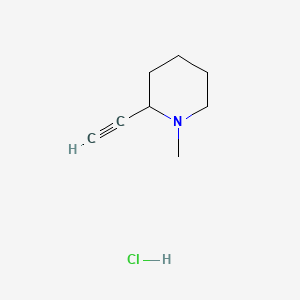

![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
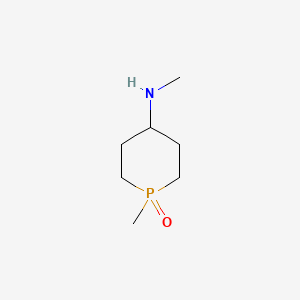

![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)
